molecular formula C5H12ClNS B1527069 Piperidine-3-thiol hydrochloride CAS No. 1257081-01-8

Piperidine-3-thiol hydrochloride

Cat. No. B1527069
CAS RN: 1257081-01-8
M. Wt: 153.67 g/mol
InChI Key: PTPVVEVNGARLMO-UHFFFAOYSA-N
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Description

Piperidine-3-thiol hydrochloride is a chemical compound with the CAS Number: 1257081-01-8 . It has a molecular weight of 153.68 . The IUPAC name for this compound is 3-piperidinethiol hydrochloride .


Synthesis Analysis

Piperidine derivatives are synthesized in various ways and are utilized in different therapeutic applications . They are used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NS.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H . This indicates that the compound has a piperidine ring with a thiol group attached to the third carbon atom, and it is in the form of a hydrochloride salt .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Neurological Applications

Research on Donepezil, a piperidine derivative, emphasizes its significance in treating mild-to-moderate Alzheimer's disease due to its central acetylcholinesterase inhibitory action. Donepezil's pharmacokinetics suggest it is well-absorbed orally, demonstrating a long elimination half-life, which supports its use in neurodegenerative disease management by slowing the deterioration of cognition and global function in patients (G. Román & S. Rogers, 2004).

Cancer Research

Piperine, found in Piper nigrum (black pepper), has been extensively studied for its diverse physiological effects. Its role in enhancing bioavailability of therapeutic drugs and phytochemicals through inhibition of drug-metabolizing enzymes showcases its potential in cancer therapy. Piperine's ability to modulate detoxification enzymes, influence antioxidant defense, and affect drug transporter activities presents a promising avenue for enhancing chemotherapy efficacy and overcoming drug resistance (K. Srinivasan, 2007).

Antimicrobial and Antioxidant Properties

Studies on Piper species, including Piper nigrum, highlight their rich content in essential oils and secondary metabolites with significant antimicrobial and antioxidant activities. These properties are crucial for developing new therapeutic agents and preservatives, underlining the importance of piperidine compounds in addressing microbial resistance and oxidative stress-related conditions (B. Salehi et al., 2019).

Pharmacological Diversity

The pharmacological diversity of piperidine derivatives is further illustrated by their therapeutic applications across various conditions. For instance, Piperazine derivatives have found use in psychiatry, cardiovascular diseases, and as anticonvulsants, showcasing the broad therapeutic potential of the piperidine scaffold. These applications are facilitated by modifications to the piperidine structure, which can significantly alter medicinal properties and pharmacokinetics (A. Rathi et al., 2016).

Mechanism of Action

Target of Action

Piperidine-3-thiol hydrochloride, like other piperidine derivatives, has been found to have potential therapeutic properties, including anticancer potential . It acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . The primary targets of this compound are likely to be similar to those of other piperidine derivatives, which include crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .

Mode of Action

The interaction of this compound with its targets leads to significant changes in the cellular environment. For instance, in prostate cancer cells, piperidine treatment inhibits cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin . This suggests that this compound may interact with its targets to inhibit cell migration and survivability of cancer cells.

Biochemical Pathways

This compound, like other piperidine derivatives, affects several biochemical pathways. These include the STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB pathways . The downstream effects of these pathways include the inhibition of cell migration and cell cycle arrest, which contribute to the inhibition of the survivability of cancer cells .

Pharmacokinetics

Piperine, another piperidine derivative, is known to act as a bioavailability enhancer and improves the bioavailability of certain drugs

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anticancer potential. It inhibits cell migration and helps in cell cycle arrest, thereby inhibiting the survivability of cancer cells . It also potentially regulates several crucial signaling pathways essential for the establishment of cancers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor example, the bioavailability of piperine is enhanced in the presence of certain drugs

Safety and Hazards

Piperidine-3-thiol hydrochloride is labeled with the GHS07 pictogram, indicating that it can cause harm . The compound is toxic if swallowed . Safety measures include washing hands and face thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

piperidine-3-thiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPVVEVNGARLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1257081-01-8
Record name 3-Piperidinethiol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257081-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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